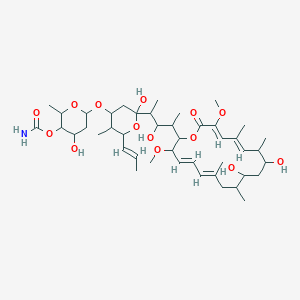

Concanamycin E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

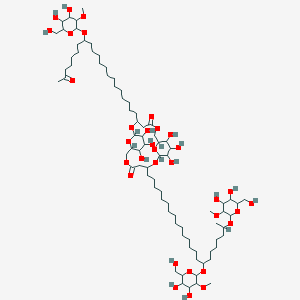

Concanamycin E is a naturally occurring macrolide antibiotic that belongs to the family of plecomacrolides. It was first isolated from Streptomyces bacteria in 1991 and has since been extensively studied for its potent biological activities. Concanamycin E has become an essential tool in scientific research due to its unique structural features and mechanism of action.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Concanamycin A, closely related to Concanamycin E, demonstrates notable antimalarial properties. It inhibits the growth of Plasmodium falciparum, a parasite responsible for malaria, and shows an additive effect when combined with the antimalarial drug pyronaridine (Auparakkitanon & Wilairat, 2006).

Biosynthesis and Potential Osteoporosis Treatment

The biosynthesis of Concanamycin A involves complex genetic pathways in Streptomyces neyagawaensis. This process is crucial for exploring its potential as a treatment for osteoporosis, given its potent inhibition of vacuolar (V-type) ATPase which is implicated in osteoclast-mediated bone resorption (Haydock et al., 2005).

Antiherpetic Properties

Concanamycins exhibit significant inhibition of herpes simplex virus replication. These compounds block the virus's penetration into host cells and suppress the release of progeny viruses, highlighting their potential as antiherpetic agents (Hayashi et al., 2001).

Impact on Intracellular Protein Trafficking

Concanamycin A affects intracellular protein trafficking in plant cells by causing vacuolation of the Golgi apparatus. This provides insights into cellular mechanisms and potential applications in plant biology or pharmacology (Robinson et al., 2004).

Inhibition of Vacuolar-type H(+)-ATPase

Synthetic analogues of Concanamycins, retaining the core inhibitory action against vacuolar-type H(+)-ATPase, have been developed. These compounds also induce apoptosis in cancer cells, broadening the scope of Concanamycin E's applications in cancer research (Yoshimoto et al., 2002).

Interaction with Proteolipid Subunits

Studies on the binding affinity of Concanamycin to the proteolipid subunit of the vacuolar H(+)-ATPase membrane domain reveal critical insights into its mechanism of action, particularly in inhibiting eukaryotic acid pumps (Whyteside et al., 2005).

Role in Inducing Apoptosis in B Cells

Concanamycin A, as a vacuolar type H+-ATPase inhibitor, has been found to induce DNA fragmentation and apoptosis in B cell hybridoma, highlighting its potential application in immunology and cancer research (Hashimoto et al., 2001).

Enhancement of Immune Clearance of HIV-Infected Cells

Concanamycin A has been identified to counteract HIV-1 Nef protein, thereby enhancing the immune clearance of HIV-infected cells by cytotoxic T lymphocytes. This discovery opens new avenues for HIV treatment research (Painter et al., 2020).

Eigenschaften

CAS-Nummer |

144450-35-1 |

|---|---|

Produktname |

Concanamycin E |

Molekularformel |

C42H51N4O10P |

Molekulargewicht |

838 g/mol |

IUPAC-Name |

[6-[2-[4-[(4E,6E,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate |

InChI |

InChI=1S/C44H71NO14/c1-12-14-34-27(6)37(56-38-21-33(48)41(30(9)55-38)58-43(45)51)22-44(52,59-34)29(8)39(49)28(7)40-35(53-10)16-13-15-23(2)17-25(4)31(46)20-32(47)26(5)18-24(3)19-36(54-11)42(50)57-40/h12-16,18-19,25-35,37-41,46-49,52H,17,20-22H2,1-11H3,(H2,45,51)/b14-12+,16-13+,23-15+,24-18+,36-19- |

InChI-Schlüssel |

NNJUTDASDBXCIX-KYPZQYTFSA-N |

Isomerische SMILES |

C/C=C/C1C(C(CC(O1)(C(C)C(C(C)C2C(/C=C/C=C(/CC(C(CC(C(/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)O)C)\C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C |

SMILES |

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(CC(C(C=C(C=C(C(=O)O2)OC)C)C)O)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C |

Kanonische SMILES |

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(CC(C(C=C(C=C(C(=O)O2)OC)C)C)O)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C |

Synonyme |

concanamycin E |

Herkunft des Produkts |

United States |

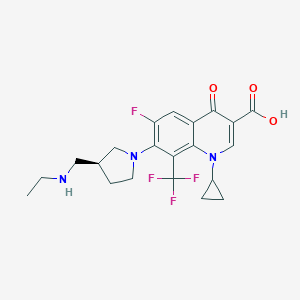

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

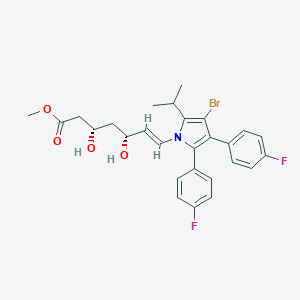

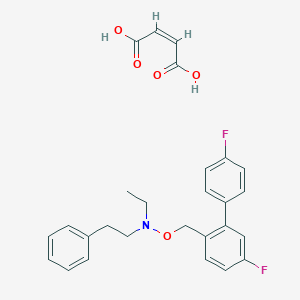

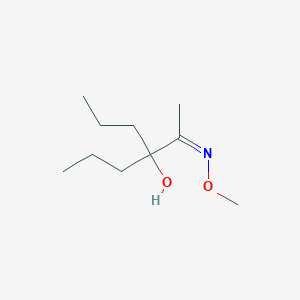

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)